Carbamic acid, methyl-, 2-(1-(dimethylamino)propyl)phenyl ester, hydrochloride

Cholinesterase inhibition Structure-activity relationship Ortho effect

Carbamic acid, methyl-, 2-(1-(dimethylamino)propyl)phenyl ester, hydrochloride (CAS 63982-41-2) is a synthetic phenylcarbamate derivative featuring a tertiary amine side chain. It belongs to the class of reversible cholinesterase inhibitors that includes rivastigmine, physostigmine, and miotine.

Molecular Formula C13H21ClN2O2
Molecular Weight 272.77 g/mol
CAS No. 63982-41-2
Cat. No. B13773779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, methyl-, 2-(1-(dimethylamino)propyl)phenyl ester, hydrochloride
CAS63982-41-2
Molecular FormulaC13H21ClN2O2
Molecular Weight272.77 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1OC(=O)NC)[NH+](C)C.[Cl-]
InChIInChI=1S/C13H20N2O2.ClH/c1-5-11(15(3)4)10-8-6-7-9-12(10)17-13(16)14-2;/h6-9,11H,5H2,1-4H3,(H,14,16);1H
InChIKeyKUTDVZBSXBNZHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamic Acid, Methyl-, 2-(1-(Dimethylamino)Propyl)Phenyl Ester, HCl (CAS 63982-41-2) | Baseline & Class Identification


Carbamic acid, methyl-, 2-(1-(dimethylamino)propyl)phenyl ester, hydrochloride (CAS 63982-41-2) is a synthetic phenylcarbamate derivative featuring a tertiary amine side chain. It belongs to the class of reversible cholinesterase inhibitors that includes rivastigmine, physostigmine, and miotine [1]. The compound is characterized by an ortho-substituted (2-position) dimethylamino-propyl side chain on the phenyl ring, linked to a methyl carbamate ester, and is supplied as the hydrochloride salt to enhance solubility and stability in aqueous media [2]. This specific structural configuration places it as a close analog of the clinically used drug rivastigmine but with critical differences in ring-substitution position and N-alkyl chain length that influence its pharmacological profile.

Why Ortho-Substituted Phenyl Methylcarbamates Cannot Be Interchanged with Meta- or N-Ethyl Analogs


Substitution within the phenylcarbamate class is not generic; the position of the aminoalkyl side chain on the phenyl ring (ortho vs. meta vs. para) and the nature of the carbamate N-substituent profoundly alter enzyme inhibition potency, selectivity, and kinetic mechanism. Literature demonstrates that meta-substituted phenylcarbamates consistently exhibit stronger cholinesterase inhibition than their ortho-substituted counterparts [1]. Furthermore, ortho electron-donating substituents, such as the dimethylaminoalkane group in the target compound, differentially modulate butyrylcholinesterase (BuChE) versus acetylcholinesterase (AChE) inhibition profiles via distinct ortho polar effects and oxyanion hole stabilization patterns [2]. Therefore, replacing the ortho-propyl analogue with a meta-ethyl analogue like rivastigmine or miotine does not constitute a functionally equivalent substitution for applications where ortho-specific conformational dynamics or BuChE/AChE selectivity ratios are critical experimental variables.

Quantitative Differentiation Evidence: CAS 63982-41-2 vs. Meta Isomer, Rivastigmine, and Miotine


Ortho vs. Meta Substitution: Reduced Cholinesterase Inhibition Potency Relative to the 3-Isomer

Historic structure-activity relationship (SAR) studies on phenylcarbamates have consistently demonstrated that translocation of the aminoalkyl substituent from the meta (3-position) to the ortho (2-position) of the phenyl ring reduces anticholinesterase potency. Kolbezen et al. (1954) specifically found that compounds bearing substituents in the ortho or para position displayed decreased insecticidal activity relative to meta-substituted analogues, attributing this directly to reduced cholinesterase inhibition that governs acetylcholine hydrolysis [1]. More recently, Mustazza et al. (2002) confirmed in a systematic study of phenylcarbamates related to rivastigmine that meta-substituted derivatives inhibit both AChE and BuChE more strongly than ortho-substituted compounds [2]. This establishes that CAS 63982-41-2, as an ortho isomer, will exhibit systematically lower cholinesterase inhibitory potency compared to its direct positional isomer, the 3-substituted analogue (CAS 63982-42-3).

Cholinesterase inhibition Structure-activity relationship Ortho effect

Ortho Electron-Donating Substituents Alter BuChE vs. AChE Selectivity

A dedicated mechanistic investigation by Lin et al. (2005) on ortho-substituted phenyl N-butyl carbamates established that electron-donating substituents in the ortho position (such as the dimethylaminoalkyl moiety present in CAS 63982-41-2) accelerate the inhibition of butyrylcholinesterase (BuChE) relative to acetylcholinesterase (AChE) via ortho polar effects [1]. This finding implies that the target compound, bearing an ortho electron-donating group, may exhibit a differentiated BuChE/AChE inhibition ratio compared to meta-substituted analogues. The study also demonstrated that conformations of enzyme-inhibitor tetrahedral intermediates for BuChE are different from those for AChE when ortho substituents are present, with ortho substituents located far from the negatively charged carbonyl oxygen in BuChE but close to it in AChE [1]. This structural basis for selectivity is not present in rivastigmine or miotine, which are meta-substituted.

Butyrylcholinesterase selectivity Ortho polar effect Enzyme inhibition kinetics

N-Methyl Carbamate with N-Propyl Side Chain vs. Rivastigmine's N-Ethyl-N-Methyl Carbamate

The target compound features a simple N-methyl carbamate ester, whereas rivastigmine incorporates an N-ethyl-N-methyl carbamate moiety. In a systematic SAR study, Mustazza et al. (2002) demonstrated that among phenylcarbamates, dimethylcarbamates (N,N-dimethyl) exhibited IC50 values ranging from 7 to 116 nM against rat brain AChE, while diethylcarbamates (N,N-diethyl) showed IC50 values exceeding 1000 nM [1]. This steep decline in potency with increased N-alkyl bulk indicates that the minimal N-methyl substitution on the target compound is a critical determinant of potency that distinguishes it from rivastigmine. Additionally, the target compound's aminoalkyl side chain bears a propyl (three-carbon) bridge between the chiral center and the dimethylamino group, whereas rivastigmine contains an ethyl (two-carbon) bridge [2]. This elongated linker alters the spatial positioning of the protonated amine within the enzyme active site and increases calculated logP, potentially affecting both potency and blood-brain barrier penetration.

Carbamate N-substitution Alkyl chain length Rivastigmine analog

Hydrochloride Salt Form: Solubility and Stability Differentiation from Free Base Analogs

CAS 63982-41-2 is supplied specifically as the hydrochloride salt, a formulation choice that directly impacts aqueous solubility and chemical stability compared to the free base form of related compounds. Many research-grade phenylcarbamates (e.g., miotine free base, CAS 4464-16-8) are supplied as neutral molecules with limited aqueous solubility. The hydrochloride counterion protonates the dimethylamino group, converting it to a quaternary ammonium species with enhanced water solubility [1]. This is particularly important for in vitro enzymatic assays conducted in aqueous buffer systems and for standardization of dosing solutions in in vivo pharmacology. The hydrochloride salt form also reduces susceptibility to oxidative degradation relative to the free tertiary amine [1]. While the free base forms of rivastigmine and miotine require organic co-solvents or complex formulation for aqueous delivery, the hydrochloride salt of the target compound is directly dispersible in aqueous media.

Salt form Solubility Stability Formulation

Recommended Application Scenarios for CAS 63982-41-2 Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Studies on Ortho-Substituted Phenylcarbamate Cholinesterase Inhibitors

Because the ortho-substituted configuration of CAS 63982-41-2 provides a pharmacophoric profile distinct from the well-characterized meta-substituted series (rivastigmine, miotine), this compound is ideally suited as a chemical probe for systematic SAR investigations. Researchers can use it to quantitatively map how moving the aminoalkyl side chain from the 3-position to the 2-position alters AChE and BuChE inhibition kinetics, as established by the class-level finding that meta substitution consistently yields higher potency than ortho [1]. Its use alongside the 3-isomer (CAS 63982-42-3) enables direct positional isomer comparison within the same propyl-chain series.

BuChE-Selective Inhibitor Development Leveraging Ortho Electron-Donating Effects

The ortho-positioned dimethylaminoalkyl group, an electron-donating substituent, is predicted to enhance BuChE inhibition relative to AChE through ortho polar effects and differential oxyanion hole stabilization, as demonstrated by Lin et al. (2005) for structurally analogous ortho-substituted phenyl N-butyl carbamates [1]. This makes CAS 63982-41-2 a valuable starting point for medicinal chemistry programs targeting BuChE-predominant inhibition, which is relevant to later-stage Alzheimer's disease pathology where BuChE assumes the primary acetylcholine-hydrolyzing role.

Synthetic Intermediate and Reference Standard for N-Methyl Phenylcarbamate Derivatives

The compound's simple N-methyl carbamate structure, combined with its unique ortho-propyl substitution pattern, positions it as a useful synthetic building block for generating derivative libraries. Its hydrochloride salt form facilitates handling and purification in organic synthesis workflows [1]. In analytical chemistry, it can serve as a reference standard for HPLC or LC-MS method development aimed at detecting and quantifying ortho-substituted phenylcarbamate metabolites in biological matrices.

Negative Control for Meta-Substituted Cholinesterase Inhibitor Pharmacology

Given the established SAR framework where ortho substitution reduces anticholinesterase potency compared to meta substitution [1], CAS 63982-41-2 can function as a structurally matched negative control compound in pharmacological experiments. When used alongside rivastigmine or the 3-isomer, it helps demonstrate that observed biological effects are specifically attributable to potent cholinesterase inhibition rather than off-target interactions common to the phenylcarbamate scaffold.

Quote Request

Request a Quote for Carbamic acid, methyl-, 2-(1-(dimethylamino)propyl)phenyl ester, hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.